Piromelatine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a melatonin receptor agonist; structure in first source

Structure

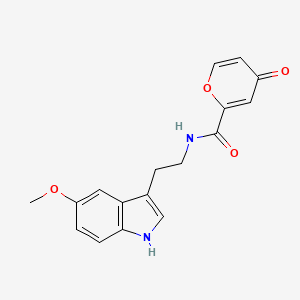

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-13-2-3-15-14(9-13)11(10-19-15)4-6-18-17(21)16-8-12(20)5-7-23-16/h2-3,5,7-10,19H,4,6H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTNBIHOAPJYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241566 | |

| Record name | Piromelatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946846-83-9 | |

| Record name | Piromelatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946846-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piromelatine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946846839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piromelatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piromelatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIROMELATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UN2146K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piromelatine and 5-HT1A/5-HT1D receptor agonism

An In-depth Technical Guide on the 5-HT1A/5-HT1D Receptor Agonism of Piromelatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Neu-P11) is a novel investigational small molecule under development for the treatment of insomnia and Alzheimer's disease.[1][2][3] Its mechanism of action is characterized by a multimodal pharmacological profile, acting as an agonist at melatonin MT1/MT2 receptors and serotonin 5-HT1A and 5-HT1D receptors.[1][3][4][5] This dual serotonergic and melatonergic activity may offer a synergistic approach to treating complex neurological and psychiatric disorders by influencing sleep architecture, circadian rhythms, and neuronal survival.[2][6] This technical guide provides a detailed overview of the 5-HT1A and 5-HT1D receptor agonism of this compound, focusing on the associated signaling pathways, quantitative pharmacological parameters, and the experimental methodologies used for their characterization.

Introduction to this compound

This compound is a first-in-class drug candidate developed by Neurim Pharmaceuticals.[3] It has shown promise in Phase II clinical trials for primary insomnia, where it demonstrated significant improvements in sleep maintenance parameters such as Wake After Sleep Onset (WASO) and Total Sleep Time (TST), without causing detrimental next-day psychomotor impairment.[1][7][8] Preclinical studies in animal models of Alzheimer's disease suggest that this compound may also offer neuroprotective benefits and improve cognitive function.[2][5][6] The therapeutic potential of this compound is attributed to its combined activity on both melatonin and serotonin receptor systems.[2] This guide will focus specifically on its interaction with the 5-HT1A and 5-HT1D receptors.

5-HT1A and 5-HT1D Receptor Signaling Pathways

Both 5-HT1A and 5-HT1D receptors are members of the G protein-coupled receptor (GPCR) superfamily.[9][10] They are primarily coupled to the inhibitory G-protein, Gi/o, and their activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability.

5-HT1A Receptor Signaling

The 5-HT1A receptor is widely distributed in the central nervous system, acting as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in regions like the hippocampus and cortex.[9][11]

-

Canonical Pathway: Upon agonist binding, the 5-HT1A receptor activates the Gi/o protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[11][12] The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal firing.[13]

-

Non-Canonical Pathways: Beyond the classical pathway, 5-HT1A receptor activation has been shown to stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide-3-kinase (PI3K)-Akt pathways, which are implicated in neurogenesis and cell survival.[12][13]

Caption: 5-HT1A receptor signaling cascade initiated by this compound.

5-HT1D Receptor Signaling

The 5-HT1D receptor functions primarily as a presynaptic autoreceptor on serotonin nerve terminals, where its activation inhibits serotonin release.[10] It is also found postsynaptically in brain regions like the basal ganglia.[14]

-

Canonical Pathway: Similar to the 5-HT1A receptor, the 5-HT1D receptor is coupled to Gi/o proteins.[10] Agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[15] This action at presynaptic terminals reduces the synthesis and release of serotonin, providing a negative feedback mechanism.[10] Activation can also lead to the activation of the MAPK pathway.[15]

Caption: 5-HT1D receptor signaling cascade initiated by this compound.

Quantitative Pharmacology of this compound

The interaction of a ligand with its receptor is quantified by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax). While this compound is established as a 5-HT1A and 5-HT1D agonist, specific quantitative values from head-to-head comparative studies are not widely available in the public domain. The tables below are structured to present such data as it becomes available.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: this compound Receptor Binding Profile (Ki, nM)

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

|---|---|---|---|

| Human 5-HT1A | Data not available | 8-OH-DPAT | Data not available |

| Human 5-HT1D | Data not available | Sumatriptan | Data not available |

| Human MT1 | Data not available | Melatonin | Data not available |

| Human MT2 | Data not available | Melatonin | Data not available |

Data presented would be derived from competitive radioligand binding assays.

In Vitro Functional Activity

Functional activity assays measure the biological response following receptor activation. Potency is defined by the EC50 value (the concentration of an agonist that produces 50% of the maximal response), while efficacy (Emax) reflects the maximum response a ligand can produce relative to a full agonist.

Table 2: this compound Functional Activity Profile (EC50, nM; Emax, %)

| Receptor Subtype | Assay Type | This compound EC50 (nM) | This compound Emax (%) |

|---|---|---|---|

| Human 5-HT1A | cAMP Inhibition | Data not available | Data not available |

| Human 5-HT1D | cAMP Inhibition | Data not available | Data not available |

Emax is typically expressed relative to a reference full agonist, such as serotonin (5-HT).

Experimental Protocols

Characterizing the pharmacological profile of a compound like this compound involves standardized in vitro assays. Below are representative protocols for determining binding affinity and functional agonism at Gi/o-coupled receptors.

Radioligand Binding Assay (for Ki Determination)

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A and 5-HT1D receptors.

Materials:

-

Receptor Source: Membranes from cells stably expressing human recombinant 5-HT1A or 5-HT1D receptors.

-

Radioligand:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[16]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Serotonin or WAY-100635 for 5-HT1A).[16][17]

-

Apparatus: 96-well filter plates (e.g., GF/C filters), cell harvester, liquid scintillation counter.[18]

Methodology:

-

Plate Preparation: Add assay buffer, radioligand, and either vehicle, non-specific binding control, or varying concentrations of this compound to the wells of a 96-well plate.

-

Reaction Initiation: Add the receptor membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[16]

-

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[16]

-

Scintillation Counting: After drying the filter plate, add liquid scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a competitive radioligand binding assay.

cAMP Functional Assay (for EC50 Determination)

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at 5-HT1A and 5-HT1D receptors.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A or 5-HT1D receptor.[19]

-

Adenylyl Cyclase Stimulator: Forskolin (to pre-stimulate cAMP production, creating a signal window for inhibition).

-

Assay Kit: A commercial cAMP detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[19][20]

-

Apparatus: Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Methodology:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Add varying concentrations of this compound (or a reference agonist like serotonin) to the cells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.[21]

-

Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol. This typically involves adding detection reagents that generate a signal inversely proportional to the cAMP concentration.[19]

-

Signal Reading: Read the plate using an appropriate plate reader.

-

Data Analysis: Plot the signal as a function of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is calculated relative to the maximal inhibition achieved by a full agonist.

Multimodal Mechanism and Therapeutic Rationale

The clinical profile of this compound is shaped by its engagement of multiple receptor targets. Its agonist activity at MT1/MT2 receptors is expected to promote sleep, while its 5-HT1A agonism may contribute anxiolytic and antidepressant effects, potentially improving sleep quality by reducing cortical arousal.[7][22] The role of 5-HT1D agonism is less defined in the context of sleep but may contribute to the modulation of neurotransmitter systems relevant to mood and cognition.[23] This multimodal action represents a rational approach to treating conditions like insomnia that are often co-morbid with mood disturbances.

Caption: Logical flow of this compound's multimodal mechanism of action.

Conclusion

This compound is a promising drug candidate with a unique pharmacological profile that combines agonism at both melatonergic and serotonergic (5-HT1A/1D) receptors. Its activity at 5-HT1A and 5-HT1D receptors is mediated through canonical Gi/o-coupled signaling pathways that inhibit adenylyl cyclase and reduce intracellular cAMP. This mechanism is thought to contribute to its therapeutic effects on sleep and mood. The continued investigation and future publication of detailed quantitative pharmacological data will be crucial for fully elucidating the structure-activity relationships and clinical potential of this novel multimodal compound.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 3. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. A novel melatonin agonist Neu-P11 facilitates memory performance and improves cognitive impairment in a rat model of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Neurim Pharmaceuticals Announces Positive Phase 2 Clinical Trial Results of this compound for the Treatment of Insomnia [prnewswire.com]

- 8. sleepreviewmag.com [sleepreviewmag.com]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 15. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 17. researchgate.net [researchgate.net]

- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 22. Changes in sleep and wakefulness following 5-HT1A ligands given systemically and locally in different brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Decreased sensitivity of 5-HT1D receptors in melancholic depression | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

The Pharmacokinetic Profile and Bioavailability of Neu-P11: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neu-P11, also known as piromelatine, is a novel investigational drug with a multimodal mechanism of action, targeting both melatonergic (MT1/MT2) and serotonergic (5-HT1A/1D) receptors.[1] This unique pharmacological profile has led to its investigation in a range of therapeutic areas, including insomnia and neurodegenerative diseases. Understanding the pharmacokinetic (PK) properties and bioavailability of Neu-P11 is critical for its continued development and potential clinical application. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of Neu-P11, based on available preclinical and clinical data.

Pharmacokinetics

Published data from clinical trials indicate that Neu-P11 exhibits a favorable pharmacokinetic profile. Phase I and II studies have demonstrated good absorption and distribution with a dose-proportional pharmacokinetic profile.[2]

Human Pharmacokinetics

A Phase I single ascending dose study in healthy male volunteers evaluated single doses of 5 mg, 20 mg, 50 mg, and 200 mg of Neu-P11. While specific Cmax, Tmax, and AUC values from this study are not publicly available in detail, the development of a sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Neu-P11 in human plasma suggests that robust pharmacokinetic data was collected.[3]

A multiple ascending dose study in patients with insomnia provided further insight into the pharmacokinetic profile of Neu-P11. This study, which administered nightly doses of 2 mg, 5 mg, 20 mg, and 50 mg for six days, revealed a half-life (t½) ranging from 1.2 to 2.9 hours.[1] Importantly, no evidence of drug accumulation was observed during this period.[1]

Table 1: Summary of Human Pharmacokinetic Parameters of Neu-P11

| Parameter | Value | Population | Study Design | Dosing Regimen |

| Half-life (t½) | 1.2 - 2.9 hours | Insomnia Patients | Multiple Ascending Dose | 2, 5, 20, 50 mg nightly for 6 days |

Note: Cmax, Tmax, and AUC data from clinical trials are not yet fully published in peer-reviewed literature.

Preclinical Pharmacokinetics

Preclinical studies in animal models, primarily rats, have been conducted to evaluate the efficacy and mechanism of action of Neu-P11. While these studies provide valuable information on drug administration, they do not consistently report detailed pharmacokinetic parameters. The available information focuses on the administration routes and doses used in these efficacy studies.

Table 2: Preclinical Administration of Neu-P11 in Rat Models

| Study Focus | Animal Model | Dose | Route of Administration | Vehicle |

| Memory Deficits | Sprague-Dawley Rats | 20 mg/kg | Intraperitoneal (i.p.) | Hydroxyethyl cellulose 1% |

| Anxiety and Stress | Sprague-Dawley Rats | 20 mg/kg | Intraperitoneal (i.p.) | Hydroxyethyl cellulose 1% |

| Anhedonia and Memory | Wistar Rats | 50 mg/kg | Not specified | Not specified |

Bioavailability

One study has described Neu-P11 as having "good oral bioavailability".[4] However, a specific oral bioavailability percentage for Neu-P11 in humans or preclinical models has not been reported in the currently available literature. For context, melatonin, a compound with a similar mechanism of action, is known to have low and variable oral bioavailability.[5][6][7][8]

Experimental Protocols

Quantification of Neu-P11 in Human Plasma

A validated analytical method for the quantification of Neu-P11 in human plasma has been established, which is crucial for pharmacokinetic analysis.

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)[3]

-

Sample Preparation: Solid-phase extraction (SPE)[3]

-

Lower Limit of Quantification (LLOQ): 0.39 ng/mL[3]

-

Application: Used to analyze plasma samples from a Phase I single ascending dose study in healthy male volunteers.[3]

Preclinical Administration in Rats

The following protocol has been used in several preclinical studies investigating the effects of Neu-P11 in rat models of neurological and metabolic disorders.

-

Drug Preparation: Neu-P11 is dissolved in 1% hydroxyethyl cellulose.[9][10]

-

Administration: Administered via intraperitoneal (i.p.) injection.[9][10]

-

Dosage: A common dosage used in these studies is 20 mg/kg body weight.[9][10]

Signaling Pathways and Mechanism of Action

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Neu-P11. One of the key pathways identified is the Hippo signaling pathway, particularly in the context of metabolic disorders.

Neu-P11 and the Hippo Signaling Pathway

Studies have shown that Neu-P11 can modulate the Hippo signaling pathway. This pathway is a critical regulator of cell proliferation, apoptosis, and organ size. By inhibiting the Hippo pathway, Neu-P11 is thought to improve immune function and insulin sensitivity in the context of type 2 diabetes.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. longdom.org [longdom.org]

- 5. Pharmacokinetics and oral bioavailability of exogenous melatonin in preclinical animal models and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sleepreviewmag.com [sleepreviewmag.com]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of Piromelatine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piromelatine (also known as Neu-P11) is a novel multimodal drug candidate with a unique pharmacological profile, acting as an agonist at melatonin (MT1 and MT2) and serotonin (5-HT1A and 5-HT1D) receptors.[1][2][3][4][5] It is also reported to have low-affinity antagonist activity at the 5-HT2B receptor.[2] This technical guide provides a comprehensive overview of the preclinical data for this compound in various rodent models, summarizing key findings in a structured format for easy reference and comparison. The guide details experimental methodologies for pivotal studies and includes visualizations of relevant signaling pathways and experimental workflows.

Pharmacological Profile

This compound's therapeutic potential stems from its ability to modulate multiple neurotransmitter systems involved in sleep, cognition, and mood. Its agonistic activity at melatonin receptors is thought to contribute to its sleep-promoting effects, while its interaction with serotonin receptors may underlie its anxiolytic, antidepressant, and cognitive-enhancing properties.[1][6]

Receptor Binding Affinity

Quantitative data on the specific binding affinities (Ki values) of this compound for its target receptors in rodent tissues were not available in the public domain at the time of this review.

Preclinical Efficacy in Rodent Models

This compound has demonstrated efficacy in a range of rodent models, suggesting its potential therapeutic application in several neurological and metabolic disorders.

Alzheimer's Disease Models

In a rat model of Alzheimer's disease induced by intrahippocampal injection of amyloid-beta (Aβ)₁₋₄₂, this compound treatment (50 mg/kg, i.p.) attenuated hippocampal cell loss and improved cognitive performance in the Y-maze and novel object recognition (NOR) tasks.[2][5] Notably, the Aβ₁₋₄₂ injection resulted in an approximately 40% loss of cells in the CA1 region of the hippocampus, which was restored to near-control levels by this compound.[2] A single administration of this compound was also shown to enhance object recognition memory at both 4 and 24 hours post-training.[2][5]

| Alzheimer's Disease Model | Animal | Dosage and Administration | Key Findings | Reference |

| Aβ₁₋₄₂-induced cognitive impairment | Rat | 50 mg/kg, i.p. | Attenuated hippocampal cell loss; Improved performance in Y-maze and NOR tasks. | [2][5] |

| Normal cognitive function | Rat | Single administration | Enhanced object recognition memory at 4 and 24 hours. | [2][5] |

Hypertension Models

In spontaneously hypertensive rats (SHR), this compound treatment (5, 15, and 50 mg/kg) for 5 weeks significantly reduced systolic blood pressure.[1][7] Unlike melatonin (10 mg/kg), this compound also led to a reduction in body weight gain.[1][7]

| Hypertension Model | Animal | Dosage and Administration | Key Findings | Reference |

| Spontaneously Hypertensive Rat (SHR) | Rat | 5, 15, 50 mg/kg for 5 weeks | Significantly reduced systolic blood pressure; Reduced body weight gain. | [1][7] |

Metabolic Disorder Models

This compound has shown beneficial effects in rodent models of type 2 diabetes and insulin resistance. In a rat model of type 2 diabetes (high-fat diet combined with streptozotocin), this compound (5, 10, or 20 mg/kg, intragastric) for 4 weeks restored normal food and water intake, and corrected hyperglycemia, glucose intolerance, and insulin resistance.[2] In chronically stressed rats on a high-fat diet, this compound normalized the homeostasis model assessment of insulin resistance (HOMA-IR) index.[8]

| Metabolic Disorder Model | Animal | Dosage and Administration | Key Findings | Reference |

| High-fat diet/streptozotocin-induced diabetes | Rat | 5, 10, 20 mg/kg, intragastric for 4 weeks | Restored normal food/water intake; Corrected hyperglycemia, glucose intolerance, and insulin resistance. | [2] |

| Chronic stress and high-fat diet-induced insulin resistance | Rat | Not specified | Normalized HOMA-IR index. | [8][9] |

Stress and Cognitive Deficit Models

In a chronic mild stress (CMS) model in rats, which induces anhedonia and memory deficits, this compound (50 mg/kg, daily for the last 2 weeks of a 7-week stress protocol) reversed these behavioral changes.[6] The positive effects of this compound in this model were associated with the restoration of hippocampal brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) levels.[6]

| Stress and Cognitive Deficit Model | Animal | Dosage and Administration | Key Findings | Reference |

| Chronic Mild Stress (CMS) | Rat | 50 mg/kg, daily for 2 weeks | Ameliorated anhedonia and memory deficits; Restored hippocampal BDNF and CREB levels. | [6] |

Pharmacokinetics in Rodents

Detailed pharmacokinetic parameters for this compound in rodent models (e.g., Cmax, Tmax, AUC, bioavailability) are not extensively reported in the available literature. Human studies have indicated a half-life of 1.2-2.9 hours.[2] Further studies are required to fully characterize the pharmacokinetic profile of this compound in preclinical species.

Experimental Protocols

Novel Object Recognition (NOR) Task

The NOR task is utilized to assess recognition memory in rodents.[10][11][12][13][14]

-

Habituation: The rat is placed in an open-field arena without any objects for a defined period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done over one or more days.

-

Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours).

-

Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates successful recognition memory.

Y-Maze Task

The Y-maze task is employed to evaluate spatial working memory.[15][16][17][18][19]

-

Acclimation: The rodent is allowed a brief period to habituate to the testing room.

-

Spontaneous Alternation: The animal is placed in the center of a Y-shaped maze with three identical arms and is allowed to explore freely for a set duration (e.g., 8 minutes).

-

Data Recording: The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.

-

Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation reflects better spatial working memory.

Signaling Pathways

The therapeutic effects of this compound are mediated through the activation of melatonin and serotonin receptor signaling cascades.

Melatonin Receptor Signaling

Activation of MT1 and MT2 receptors by this compound is expected to trigger downstream signaling pathways that regulate sleep and circadian rhythms.[20][21][22] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of various kinases and ion channels.

References

- 1. Blood pressure reducing effects of this compound and melatonin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 5. A novel melatonin agonist Neu-P11 facilitates memory performance and improves cognitive impairment in a rat model of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates memory deficits associated with chronic mild stress-induced anhedonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Melatonin Receptor Agonist this compound Ameliorates Impaired Glucose Metabolism in Chronically Stressed Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of this compound on Peripheral and Hippocampal Insulin Resistance in Rat Offspring Exposed to Chronic Maternal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Y-Maze Protocol [protocols.io]

- 16. scribd.com [scribd.com]

- 17. Y-Maze [augusta.edu]

- 18. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 19. protocols.io [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In-vitro Receptor Binding Affinity of Piromelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piromelatine (Neu-P11) is a novel investigational drug with a multimodal mechanism of action, targeting both melatonergic and serotonergic pathways.[1][2] This technical guide provides a comprehensive overview of the in-vitro receptor binding profile of this compound. While specific quantitative binding affinity data such as Ki or IC50 values are not extensively available in the public domain, this document synthesizes the known receptor interactions and presents detailed, representative experimental protocols for assessing binding affinity at its primary targets. Furthermore, this guide illustrates the key signaling pathways associated with this compound's mechanism of action and provides a workflow for a typical radioligand binding assay.

Introduction

This compound is characterized as an agonist for melatonin receptors MT1 and MT2, as well as serotonin receptors 5-HT1A and 5-HT1D.[1][2] Additionally, it has been reported to act as a low-affinity antagonist at the 5-HT2B receptor.[1] This unique pharmacological profile suggests its potential therapeutic utility in conditions such as insomnia and Alzheimer's disease.[1][3] Understanding the in-vitro receptor binding characteristics is fundamental to elucidating its mechanism of action and guiding further drug development efforts.

Receptor Binding Profile of this compound

Based on available literature, the receptor binding profile of this compound is summarized in the table below. It is important to note that while the agonist/antagonist activity is reported, specific quantitative affinity values (e.g., Ki, IC50) are not consistently found in publicly accessible sources.

| Receptor | Reported Activity | Reference |

| Melatonin MT1 | Agonist | [1][2] |

| Melatonin MT2 | Agonist | [1][2] |

| Serotonin 5-HT | Agonist | [1][2] |

| Serotonin 5-HT | Agonist | [2] |

| Serotonin 5-HT | Low-affinity Antagonist | [1] |

Experimental Protocols

The following are detailed, representative protocols for conducting in-vitro radioligand binding assays to determine the affinity of a test compound, such as this compound, for its target receptors. These protocols are based on established methodologies for melatonin and serotonin receptor binding assays.[4][5][6][7]

Radioligand Binding Assay for Melatonin Receptors (MT1 and MT2)

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of a test compound for MT1 and MT2 receptors expressed in a recombinant cell line (e.g., CHO-K1).

3.1.1. Materials

-

Cell Culture: CHO-K1 cells stably expressing human MT1 or MT2 receptors.

-

Membrane Preparation:

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl

2, 1 mM EDTA, pH 7.4. -

Sucrose Buffer: 50 mM Tris-HCl, 5 mM MgCl

2, 1 mM EDTA, 250 mM sucrose, pH 7.4.

-

-

Binding Assay:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

2, pH 7.4. -

Radioligand: 2-[¹²⁵I]iodomelatonin.

-

Non-specific Binding Control: Melatonin (10 µM).

-

Test Compound: this compound at various concentrations.

-

-

Equipment:

-

Homogenizer (e.g., Dounce or Polytron).

-

High-speed centrifuge.

-

96-well microplates.

-

Scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

3.1.2. Methods

Membrane Preparation:

-

Harvest cultured cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the pellet in ice-cold Lysis Buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and centrifuge again.

-

Resuspend the final pellet in Sucrose Buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.

Competition Binding Assay:

-

Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer or non-specific binding control (Melatonin).

-

50 µL of various concentrations of the test compound (this compound).

-

50 µL of 2-[¹²⁵I]iodomelatonin (at a concentration near its K

d). -

100 µL of the membrane preparation.

-

-

Incubate the plate at 37°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC

50value from the resulting sigmoidal curve using non-linear regression analysis. -

Calculate the K

ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT1A Receptor

This protocol outlines a competitive binding assay for the 5-HT1A receptor, typically using membranes from cells expressing the recombinant human receptor or from brain tissue rich in this receptor (e.g., hippocampus).

3.2.1. Materials

-

Receptor Source: Membranes from CHO-K1 cells expressing human 5-HT

1Areceptors or rat hippocampal tissue. -

Membrane Preparation: As described for melatonin receptors.

-

Binding Assay:

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl

2, 0.1% ascorbic acid, pH 7.7. -

Radioligand: [³H]8-OH-DPAT.

-

Non-specific Binding Control: Serotonin (10 µM).

-

Test Compound: this compound at various concentrations.

-

-

Equipment: Same as for the melatonin receptor assay.

3.2.2. Methods

Membrane Preparation: Follow the same procedure as for the melatonin receptors.

Competition Binding Assay:

-

Prepare the assay plate by adding:

-

50 µL of Assay Buffer or non-specific binding control (Serotonin).

-

50 µL of the test compound (this compound) at various concentrations.

-

50 µL of [³H]8-OH-DPAT (at a concentration near its K

d). -

100 µL of the membrane preparation.

-

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by filtration and wash the filters with ice-cold 50 mM Tris-HCl.

-

Quantify radioactivity using a scintillation counter.

Data Analysis: Follow the same procedure as for the melatonin receptor assay to determine the IC50 and Ki values.

Signaling Pathways

This compound's agonist activity at MT1, MT2, and 5-HT1A receptors initiates intracellular signaling cascades characteristic of G protein-coupled receptors (GPCRs).[8][9][10][11]

Melatonin Receptor Signaling

MT1 and MT2 receptors are primarily coupled to Gi/o proteins.[11] Agonist binding leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as ion channels and kinases.

Serotonin 5-HT1A Receptor Signaling

Similar to melatonin receptors, the 5-HT1A receptor is also coupled to Gi/o proteins.[12] Its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. A novel melatonin agonist Neu-P11 facilitates memory performance and improves cognitive impairment in a rat model of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Polymorphism Cluster at the 2q12 locus May Predict Response to this compound in Patients with Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Characterization of 5‐HT1A,B and 5‐HT2A,C Serotonin Receptor Binding-丁香实验 [biomart.cn]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of Piromelatine: A Multimodal Approach to Neurological Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Piromelatine (Neu-P11) is a novel investigational small molecule that has garnered significant interest for its potential in treating a range of central nervous system disorders, primarily insomnia and Alzheimer's disease. Developed by Neurim Pharmaceuticals, its unique multimodal mechanism of action, targeting both melatoninergic and serotonergic pathways, distinguishes it from existing therapies. This document provides a comprehensive technical overview of the discovery, synthesis, and the extensive preclinical and clinical development history of this compound. It details the experimental methodologies employed in its evaluation, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and developmental workflows.

Discovery and Synthesis

The journey of this compound began with the strategic design of a multimodal agent aimed at addressing the complex pathophysiology of sleep and cognitive disorders. The chemical synthesis of this compound, chemically known as N-(2-[5-methoxy-1H-indol-3-yl]ethyl)-4-oxo-4H-pyran-2-carboxamide, was first patented by Yang et al. The synthetic route involves a direct reaction between comanic acid and 5-methoxytryptamine (5-MT) through amide formation. This elegant synthesis yields a molecule that combines the structural features of melatonin and a pyranone moiety, conferring its unique pharmacological profile.

Mechanism of Action

This compound's therapeutic potential stems from its function as a potent agonist at multiple receptor sites. It is a multimodal agent that concurrently activates melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1][2] This dual action is thought to produce synergistic effects: the melatoninergic activity primarily promotes sleep and regulates circadian rhythms, while the serotonergic activity is associated with anxiolytic and antidepressant effects.[1][3] Some studies also report a low-affinity antagonism at 5-HT2B, P2X3, and TRPV1 receptors.[4] The combined activity on these receptor systems may also stimulate neurogenesis, offering a potential disease-modifying effect in neurodegenerative conditions like Alzheimer's disease.[5]

Receptor Binding Affinity

The affinity of this compound for its target receptors has been quantified through radioligand binding assays. These studies are crucial for understanding the drug's potency and selectivity.

Experimental Protocol: Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for target receptors (e.g., MT1, MT2, 5-HT1A, 5-HT1D).

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest are prepared from cultured cells (e.g., CHO, HEK293).

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]-melatonin for MT receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: this compound Receptor Binding Affinities

| Receptor Target | Binding Affinity (Ki) | Reference |

| Melatonin MT1 | 22 nM | [1] |

| Melatonin MT2 | 34 nM | [1] |

| Serotonin 5-HT1A | 1,110 nM | [1] |

| Serotonin 5-HT1D | 150 nM | [1] |

Signaling Pathways

Upon binding to its target receptors, this compound modulates downstream intracellular signaling cascades. As a G-protein coupled receptor (GPCR) agonist, its actions on MT1, MT2, and 5-HT1A/1D receptors typically involve the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can influence a variety of cellular processes, including neuronal excitability and gene expression. The activation of these pathways is central to the drug's hypnotic, anxiolytic, and neuroprotective effects.

References

Piromelatine and its Role in Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piromelatine (Neu-P11) is an investigational small molecule with a multimodal mechanism of action, positioning it as a promising candidate for the treatment of sleep and circadian rhythm disorders. This technical guide provides an in-depth overview of this compound's core pharmacology, its effects on circadian rhythm regulation as evidenced by preclinical and clinical studies, and detailed experimental methodologies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Circadian System and Therapeutic Intervention

The circadian system, governed by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates the daily rhythms of virtually all physiological processes, including the sleep-wake cycle, hormone secretion, and metabolism. Disruptions to this internal timekeeping system are implicated in a wide range of pathologies, from insomnia to metabolic and neurodegenerative diseases. Pharmacological modulation of the circadian system, therefore, represents a significant therapeutic avenue. This compound is a novel compound designed to interact with key receptors involved in circadian regulation.

Core Pharmacology of this compound

This compound's primary mechanism of action is its agonist activity at two key receptor families:

-

Melatonin Receptors (MT1 and MT2): As an agonist of MT1 and MT2 receptors, this compound mimics the effects of the endogenous hormone melatonin. These G-protein coupled receptors are highly expressed in the SCN and play a crucial role in entraining the master circadian clock to the light-dark cycle. Activation of these receptors is known to promote sleep and shift the phase of circadian rhythms.

-

Serotonin Receptors (5-HT1A and 5-HT1D): this compound also acts as an agonist at 5-HT1A and 5-HT1D serotonin receptors. These receptors are involved in the regulation of mood, anxiety, and cognition. The dual action of this compound on both melatonergic and serotonergic systems may offer a synergistic approach to treating sleep disorders, particularly those with comorbid mood disturbances.

The hypnotic effect of this compound appears to be primarily mediated by its action on melatonin receptors, as this effect is blocked by the melatonin receptor antagonist luzindole.

Signaling Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression, thereby influencing the circadian clock.

Preclinical Evidence for Circadian Rhythm Regulation

Preclinical studies in rodent models have provided foundational evidence for this compound's effects on the circadian system.

Experimental Protocols

4.1.1. Prenatal Stress (PNS) Model in Rats

-

Objective: To investigate the efficacy of this compound in correcting circadian and sleep disturbances induced by stress during early development.

-

Methodology: Pregnant Sprague-Dawley rats are exposed to various stressors from day seven of gestation until birth. Chronic this compound administration (e.g., 20 mg/kg, i.p.) is initiated in the adult offspring.[1] Circadian rhythmicity of motor activity and the sleep-wake cycle are then assessed.

-

Key Findings: this compound has been shown to correct the disturbed circadian rhythm of motor activity and the sleep/wake cycle in prenatally stressed rats.[1] These beneficial effects were blocked by the melatonin receptor antagonist luzindole, indicating that the effects are mediated through melatonin receptors.[1]

4.1.2. Chronic Sleep Restriction Model in Rats

-

Objective: To evaluate the effects of this compound on metabolic dysregulation associated with chronic sleep loss.

-

Methodology: Sleep restriction is induced in rats by housing them in rotating cages that intermittently turn, limiting sleep to approximately 4 hours per day.[2] During the sleep restriction period, rats are treated with this compound (e.g., 20 mg/kg, i.p.).[2]

-

Key Findings: this compound treatment has been shown to ameliorate metabolic disturbances, such as insulin resistance, induced by chronic sleep restriction.[2][3]

4.1.3. Alzheimer's Disease Model in Rats

-

Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound in a model of Alzheimer's disease.

-

Methodology: A model of Alzheimer's disease is created by a single intrahippocampal injection of amyloid-beta (Aβ)42.[3][4] Animals are subsequently treated with this compound (e.g., 50 mg/kg, i.p.), and cognitive function is assessed using behavioral tasks.[3]

-

Key Findings: this compound treatment improved cognitive functions and provided neuroprotection in this rat model of Alzheimer's disease.[3][4]

Quantitative Data from Preclinical Studies

Clinical Evidence for Circadian Rhythm Regulation

Phase I and II clinical trials have evaluated the safety and efficacy of this compound in humans, primarily for the treatment of insomnia.

Experimental Protocol: Phase II Clinical Trial in Primary Insomnia (NCT01489969)

-

Objective: To assess the efficacy and safety of this compound in patients with primary insomnia.

-

Methodology: A randomized, double-blind, placebo-controlled study was conducted in patients with primary insomnia. Participants were treated with this compound (20 mg or 50 mg) or placebo daily for a specified duration. Sleep parameters were objectively measured using polysomnography (PSG).

-

Key Findings: this compound demonstrated statistically significant and clinically meaningful improvements in sleep maintenance.[3] The treatment was well-tolerated with no adverse effects on next-day psychomotor performance.[3][4]

Quantitative Data from Clinical Trials

The following table summarizes the key quantitative findings from the Phase II clinical trial of this compound in patients with primary insomnia.

| Sleep Parameter | This compound Dose | p-value vs. Placebo | Reference |

| Wake After Sleep Onset (WASO) | 20 mg | p=0.02 | [3] |

| Wake After Sleep Onset (WASO) | 50 mg | p=0.02 | [3] |

| WASO in first 6 hours | 20 mg | p=0.04 | [3] |

| WASO in first 6 hours | 50 mg | p=0.0008 | [3] |

| Sleep Efficiency | 50 mg | p=0.02 | [3] |

| Total Sleep Time | 50 mg | p=0.02 | [3] |

| Total Time Awake | 50 mg | p=0.01 | [3] |

| Time in NREM sleep | 50 mg | p=0.028 | [3] |

| EEG Beta Power | Not specified | p<0.05 | [3] |

Impact on Clock Gene Expression

The molecular basis of the circadian clock involves a complex transcriptional-translational feedback loop of core "clock genes," including Per1, Per2, Cry1, Cry2, Bmal1, and Clock. Melatonin is known to influence the expression of these genes in the SCN. Given this compound's potent agonism at melatonin receptors, it is highly probable that it exerts its chronobiotic effects, at least in part, by modulating the expression of these core clock genes. However, to date, no published studies have directly investigated the effect of this compound on the expression levels of Per1 and Bmal1 in the SCN. This remains a key area for future research.

Conclusion and Future Directions

This compound's dual agonism at melatonin and serotonin receptors presents a novel and promising approach to the regulation of the circadian system. Preclinical and clinical data support its efficacy in improving sleep and suggest its potential in a broader range of disorders associated with circadian disruption.

Key areas for future research include:

-

Quantitative analysis of phase-shifting: Elucidating the phase-response curve of this compound to understand its dose- and time-dependent effects on circadian rhythms.

-

Direct investigation of clock gene modulation: Determining the direct impact of this compound on the expression of core clock genes in the SCN.

-

Elucidation of downstream signaling: Further dissecting the intracellular signaling pathways activated by this compound to better understand its molecular mechanism of action.

-

Long-term efficacy and safety: Continued clinical trials are necessary to establish the long-term safety and efficacy of this compound in various patient populations.

The continued investigation of this compound holds significant promise for advancing our therapeutic capabilities in managing a wide array of conditions linked to the disruption of our internal biological clock.

References

- 1. Sex-Dependent Effects of this compound Treatment on Sleep-Wake Cycle and Sleep Structure of Prenatally Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel melatonin receptor agonist, stabilizes metabolic profiles and ameliorates insulin resistance in chronic sleep restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

A Technical Whitepaper on the Neuroprotective Effects of Piromelatine in Alzheimer's Disease Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) continues to pose a significant challenge to global health, necessitating the exploration of novel therapeutic strategies. Piromelatine (Neu-P11) has emerged as a promising candidate due to its multi-target mechanism of action, addressing key pathophysiological aspects of AD, including sleep disturbances, cognitive decline, and neuronal loss. This document provides a comprehensive technical overview of the neuroprotective effects of this compound as demonstrated in preclinical Alzheimer's models and its progression through clinical development. We consolidate quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying molecular pathways and study designs.

Introduction to this compound

This compound is a novel small molecule developed by Neurim Pharmaceuticals, characterized by its unique pharmacological profile as a potent agonist for melatonin receptors (MT1/MT2) and serotonin receptors (5-HT1A/1D).[1][2][3] This dual activity is hypothesized to produce synergistic effects beneficial for AD. The melatonergic system is crucial for regulating circadian rhythms, which are often disrupted in AD patients, and melatonin itself has demonstrated neuroprotective properties.[3][4] The serotonergic system is deeply involved in mood and cognition, and 5-HT1A receptor activation is known to mediate neuroprotective and cognitive-enhancing effects.[4] Preclinical studies have suggested this compound's potential in improving cognitive function, promoting neuronal survival, and offering antidepressant and anxiolytic effects.[5][6]

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects by simultaneously engaging multiple receptor systems. Its agonism at MT1/MT2 and 5-HT1A/1D receptors triggers a cascade of downstream signaling events that collectively enhance neuronal resilience and function.[7][8]

Preclinical research indicates that the neuroprotective benefits of this compound may be mediated by the activation of several pro-survival signaling pathways downstream of melatonin receptor engagement. These include the JAK/STAT, PI3K/Akt, and MEK/ERK1/2 pathways, which are critical for regulating cellular processes like growth, proliferation, and apoptosis.[5]

References

- 1. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 2. This compound ameliorates memory deficits associated with chronic mild stress-induced anhedonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel melatonin agonist Neu-P11 facilitates memory performance and improves cognitive impairment in a rat model of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Neurim Pharmaceuticals Announces First Patients' Enrollments in ReCOGNITION - Phase II Clinical Trial of this compound for Mild Alzheimer's Disease [prnewswire.com]

- 8. A POLYMORPHISM CLUSTER AT THE 2Q12 LOCUS MAY PREDICT RESPONSE TO this compound IN PATIENTS WITH MILD ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

Methodological & Application

Application Notes and Protocol for Dissolving Piromelatine for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piromelatine (also known as Neu-P11) is an investigational drug with a multimodal mechanism of action, primarily acting as an agonist at melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1][2][3] Its therapeutic potential is being explored in conditions such as insomnia and Alzheimer's disease.[1][3] These application notes provide a detailed protocol for the solubilization of this compound for use in in vitro cell culture assays, ensuring compound stability and minimizing solvent-induced cytotoxicity. Additionally, the key signaling pathways modulated by this compound are outlined and visualized to aid in experimental design and data interpretation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for proper handling and preparation of solutions.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆N₂O₄ | MedChemExpress |

| Molecular Weight | 312.32 g/mol | MedChemExpress |

| Solubility | Highly soluble in DMSO (≥ 250 mg/mL) | MedChemExpress |

| Appearance | Crystalline solid | N/A |

| Storage (Solid) | 4°C, protected from light | MedChemExpress |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | MedChemExpress |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 3.123 mg of this compound.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 3.123 mg of this compound, add 1 mL of DMSO.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

-

Protocol for Diluting this compound for Cell Culture Assays

This protocol describes the serial dilution of the this compound stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Important Considerations:

-

DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4] Some cell lines may be more sensitive, so it is recommended to perform a DMSO vehicle control to assess its effect on your specific cell type.

-

Precipitation: this compound is poorly soluble in aqueous solutions. To avoid precipitation upon dilution, it is crucial to perform serial dilutions and to add the this compound solution to the culture medium with gentle mixing.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (if necessary): Depending on the desired final concentration, it may be necessary to perform an intermediate dilution in sterile DMSO or cell culture medium.

-

Final Dilution:

-

Warm the required volume of cell culture medium to 37°C.

-

Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 1 mL of culture medium (this results in a final DMSO concentration of 0.1%).

-

Immediately and gently mix the solution by pipetting up and down or by swirling the culture plate. Avoid vigorous shaking.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without this compound.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by acting as an agonist on melatonin (MT1/MT2) and serotonin (5-HT1A) receptors, which are G-protein coupled receptors (GPCRs).

Melatonin Receptor (MT1/MT2) Signaling

Activation of MT1 and MT2 receptors by this compound primarily couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and the transcription factor CREB.[5][6] Additionally, melatonin receptor activation can modulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK/ERK) and phospholipase C (PLC).[5][7]

Caption: this compound's activation of MT1/MT2 receptors.

Serotonin Receptor (5-HT1A) Signaling

As a 5-HT1A receptor agonist, this compound also influences serotonergic signaling. Similar to melatonin receptors, the 5-HT1A receptor is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8] Activation of 5-HT1A receptors can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.[9] Furthermore, this pathway can involve the activation of the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for cell survival and plasticity.[10][11]

References

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Application Notes and Protocols: Piromelatine in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piromelatine (Neu-P11) is a novel investigational compound with a multimodal mechanism of action, primarily acting as an agonist at melatonin MT1/MT2 and serotonin 5-HT1A/5-HT1D receptors.[1][2] Preclinical studies have demonstrated its potential as an analgesic agent in models of neuropathic pain, a debilitating condition often refractory to current treatments.[3] Notably, this compound has also been shown to improve sleep quality, a common comorbidity in patients suffering from chronic pain.[4][5] These application notes provide a comprehensive overview of the use of this compound in neuropathic pain research, including detailed experimental protocols and a summary of key preclinical findings.

Mechanism of Action

This compound's therapeutic potential in neuropathic pain is attributed to its unique pharmacological profile. It is a potent agonist at melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1] Additionally, it exhibits inhibitory properties at P2X3, TRPV1, and Nav1.7 channels, all of which are implicated in pain signaling.[4] The antinociceptive effects of this compound are mediated through a combination of these actions, involving melatonin, opioid, and 5-HT1A receptor pathways.[3][5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a mouse model of neuropathic pain induced by partial sciatic nerve ligation (PSNL).

Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) |

| Sham Control | N/A | ~4.0 |

| PSNL + Vehicle | N/A | ~0.5 |

| PSNL + this compound | 25 | Significantly increased vs. Vehicle |

| PSNL + this compound | 50 | Threshold comparable to Sham |

| PSNL + this compound | 100 | Threshold comparable to Sham |

| PSNL + Melatonin | 100 | Threshold comparable to Sham |

Note: Data are representative of findings reported in Liu et al., 2014. "Significantly increased" indicates a statistically significant reduction in mechanical sensitivity compared to the vehicle-treated group.

Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) |

| Sham Control | N/A | ~10-12 |

| PSNL + Vehicle | N/A | ~4-5 |

| PSNL + this compound | 25 | Significantly prolonged vs. Vehicle |

| PSNL + this compound | 50 | Latency comparable to Sham |

| PSNL + this compound | 100 | Latency comparable to Sham |

| PSNL + Melatonin | 100 | Latency comparable to Sham |

Note: Data are representative of findings reported in Liu et al., 2014. "Significantly prolonged" indicates a statistically significant reduction in thermal sensitivity compared to the vehicle-treated group.

Experimental Protocols

Partial Sciatic Nerve Ligation (PSNL) Mouse Model of Neuropathic Pain

This surgical procedure induces chronic neuropathic pain characterized by mechanical and thermal hypersensitivity.[6][7]

Materials:

-

Adult male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors and forceps

-

9-0 non-absorbable nylon suture[7]

-

Warming pad

-

Antiseptic solution and sterile gauze

Procedure:

-

Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance).

-

Shave the fur from the lateral surface of the left thigh.

-

Clean the surgical area with an antiseptic solution.

-

Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate the dorsal third of the sciatic nerve.

-

Using a 9-0 nylon suture, tightly ligate the dorsal one-third of the nerve.[7]

-

Ensure that the ligature is secure but does not completely sever the nerve.

-

Close the muscle layer and suture the skin incision.

-

Allow the mouse to recover on a warming pad.

-

For sham-operated controls, expose the sciatic nerve without performing the ligation.[8]

-

Monitor the animals for signs of distress and allow at least 7 days for the development of neuropathic pain behaviors before testing.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-painful mechanical stimulus.[4][9]

Materials:

-

Von Frey filaments with varying bending forces (e.g., 0.008 g to 3.5 g)[4]

-

Elevated wire mesh grid

-

Plexiglas chambers

Procedure:

-

Place the mice in individual Plexiglas chambers on the elevated wire mesh grid and allow them to acclimate for at least 60 minutes.[10]

-

Begin with a filament near the expected 50% withdrawal threshold.

-

Apply the von Frey filament perpendicularly to the plantar surface of the hind paw until it buckles.[11] Hold for 1-2 seconds.[10]

-

A positive response is a sharp withdrawal, licking, or flinching of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold.[11][12] If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.[10]

-

Continue this sequence for a predetermined number of stimuli after the first crossover of response.

-

Calculate the 50% withdrawal threshold using the formula described by Chaplan et al. (1994).

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the sensitivity to a thermal stimulus.[1][5]

Materials:

-

Hargreaves apparatus (radiant heat source)

-

Glass platform

-

Plexiglas enclosures

Procedure:

-

Place the mice in individual Plexiglas enclosures on the glass platform of the Hargreaves apparatus and allow them to acclimate for at least 30 minutes.[13]

-

Position the radiant heat source under the plantar surface of the hind paw to be tested.

-

Activate the heat source, which starts a timer.

-

The timer stops automatically when the mouse withdraws its paw. Record this latency.

-

A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[13][14]

-

Repeat the measurement at least 3 times for each paw, with a minimum of 5 minutes between trials, and calculate the average withdrawal latency.

Preparation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Vortex mixer

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Prepare a stock solution of this compound by dissolving the powder in the appropriate vehicle.

-

Vortex the solution to ensure it is fully dissolved or forms a homogenous suspension.

-

Calculate the required volume for injection based on the animal's weight and the desired dose (e.g., 25, 50, 100 mg/kg).

-

Administer the this compound solution via intraperitoneal (i.p.) injection.

-

Behavioral testing is typically performed 60 minutes after administration.[3]

Signaling Pathways and Experimental Workflows

Caption: this compound's Antinociceptive Signaling Pathway.

Caption: Preclinical Experimental Workflow for this compound.

References

- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. iasp-pain.org [iasp-pain.org]

- 7. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. mmpc.org [mmpc.org]

- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Piromelatine Administration in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction